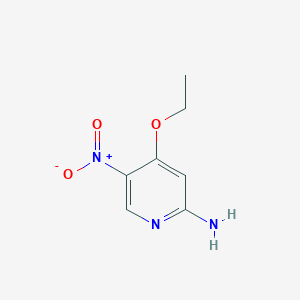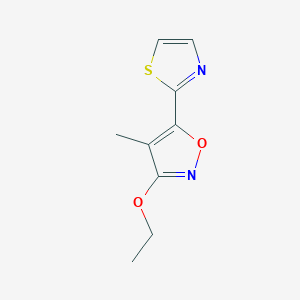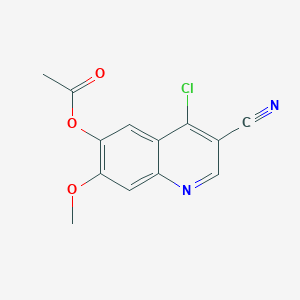
6-(Acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structural features, including an acetyloxy group at the 6th position, a chloro group at the 4th position, and a methoxy group at the 7th position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Nitrile Introduction: A nitrile group is introduced at the 3rd position of the quinoline ring through a nucleophilic substitution reaction.
Functional Group Modifications: The acetyloxy, chloro, and methoxy groups are introduced through various substitution reactions, often involving reagents like acetic anhydride, thionyl chloride, and methanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and acetic anhydride (Ac₂O) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: Known for its kinase inhibitory activity.
3-Cyanoquinoline: A simpler derivative with fewer functional groups.
Quinoline-3-carbonitrile: Another derivative with different substitution patterns.
Uniqueness
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyloxy, chloro, and methoxy groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C13H9ClN2O3 |
|---|---|
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
(4-chloro-3-cyano-7-methoxyquinolin-6-yl) acetate |
InChI |
InChI=1S/C13H9ClN2O3/c1-7(17)19-12-3-9-10(4-11(12)18-2)16-6-8(5-15)13(9)14/h3-4,6H,1-2H3 |
Clave InChI |
XBLOCZDFWOFBNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
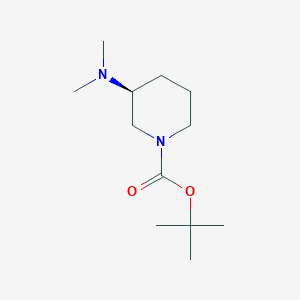
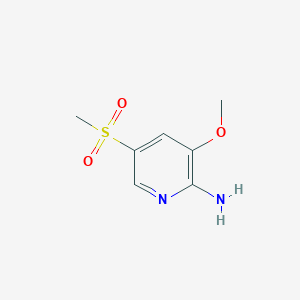
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
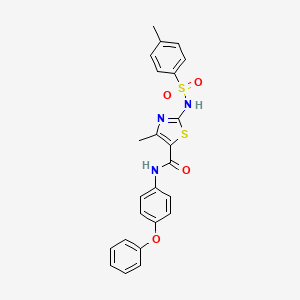
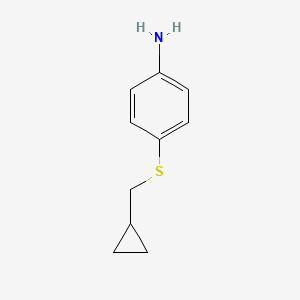
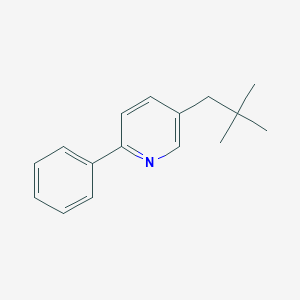
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)
